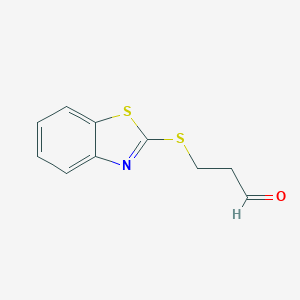![molecular formula C92H148N4O16Rh2S4 B069053 Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) CAS No. 178879-60-2](/img/structure/B69053.png)
Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Descripción general
Descripción
Synthesis Analysis
This compound is synthesized using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst. The process involves the decomposition of vinyldiazomethanes in the presence of alkenes. This method yields functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. The carbenoid structure is crucial for asymmetric induction, with the combination of small electron-withdrawing and electron-donating groups leading to the highest enantioselectivity (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) features dirhodium centers coordinated with N-(arylsulfonyl)prolinate ligands. This configuration is significant in determining the compound's reactivity and selectivity in catalysis. For example, in the catalysis of cyclopropenation of alkynes with styryldiazoacetates, the enantioselectivity is governed by the specific orientation of the alkyne during its approach to the carbenoid (Briones et al., 2010).
Chemical Reactions and Properties
This dirhodium complex is particularly efficient in asymmetric intermolecular C-H activation, showing excellent catalytic activity for such reactions through a rhodium carbenoid induced C-H insertion (Davies & Walji, 2003). It also catalyzes the asymmetric cyclopropanation of alkenes with high enantioselectivity, demonstrating its versatility in organic synthesis.
Physical Properties Analysis
The physical properties, such as solubility and stability, of this compound are influenced by the dirhodium core and the sulfonylprolinato ligands. These properties are crucial in determining the compound's behavior in various solvents and reaction conditions.
Chemical Properties Analysis
The chemical properties of Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) are characterized by its high reactivity in carbene transformations and its ability to induce highly selective and enantioselective reactions. This is demonstrated in its use in the asymmetric amination of silyl enol ethers, yielding products with high yields and enantioselectivities (Anada et al., 2007).
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Allylic C-H Activation
This compound acts as a catalyst in the decomposition of methyl aryldiazoacetates in the presence of alkenes, resulting in allylic C-H activation. This process provides a method equivalent to an asymmetric Claisen rearrangement, offering highly regio- and enantioselective C-H insertions, sometimes with good diastereoselectivity (Davies, Ren, & Jin, 2001).
Catalytic Asymmetric Cyclopropenation of Alkynes
It is an effective catalyst for cyclopropenation reactions between terminal alkynes and arylvinyldiazoacetates. The resultant vinylcyclopropenes can undergo rearrangement to cyclopentadienes. This process's high enantioselectivity is attributed to a specific orientation of the alkyne during its approach to the carbenoid (Briones et al., 2010).
Asymmetric Cyclopropanation
The compound facilitates the decomposition of vinyldiazoacetates in the presence of alkenes, leading to the synthesis of functionalized cyclopropanes. It achieves high diastereoselective and enantioselective modes. The catalyst's structure critically affects asymmetric induction, with specific combinations of electron-withdrawing and donating groups yielding high enantioselectivity (Davies et al., 1996).
Immobilized Dirhodium Catalysts
The immobilized version of this compound on a pyridine-functionalized resin shows excellent activity for asymmetric intermolecular C-H activation, demonstrating its potential for recyclability in catalytic processes (Davies & Walji, 2003).
Kinetic Resolution and Double Stereodifferentiation
The compound catalyzes reactions involving 2-substituted pyrrolidines, resulting in C-H insertions with impressive levels of diastereoselectivity, enantioselectivity, and kinetic resolution. This allows control over three stereocenters during the C-H insertion step (Davies & Venkataramani, 2001).
Propiedades
IUPAC Name |
(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBJBHOQXYDMM-MSZWWGBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H148N4O16Rh2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) | |
CAS RN |
178879-60-2 | |
| Record name | Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



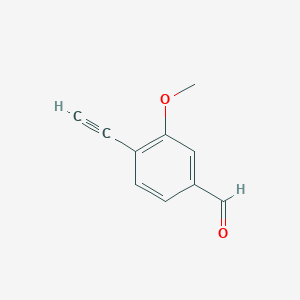
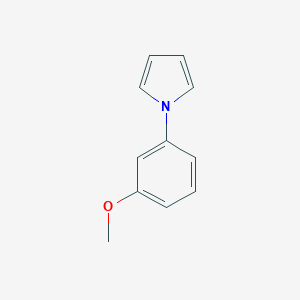
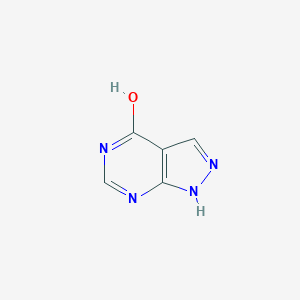
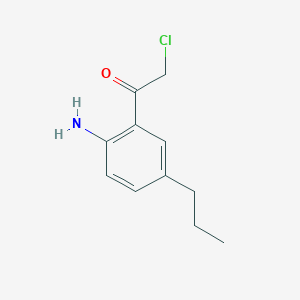
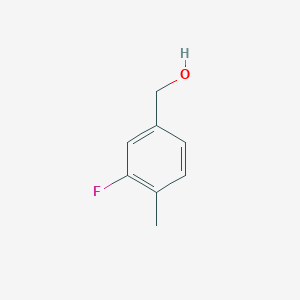
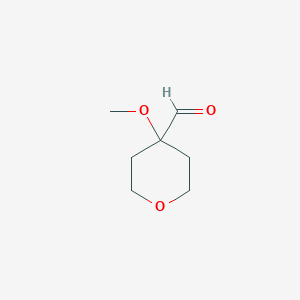
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
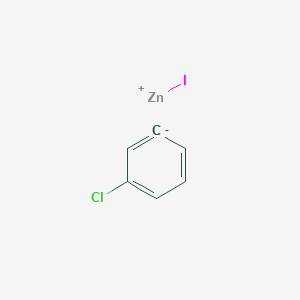

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
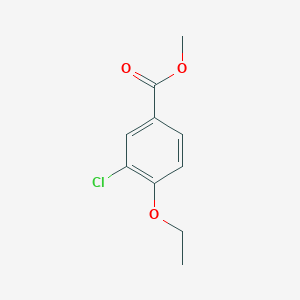
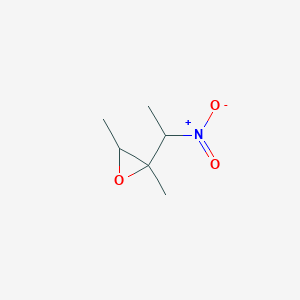
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
